Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)-
Description
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a morpholinylmethyl group, and a pyrrolidinyl group
Properties
CAS No. |
61689-72-3 |
|---|---|
Molecular Formula |
C14H21N5OS |
Molecular Weight |
307.42 g/mol |
IUPAC Name |
N-(morpholin-4-ylmethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H21N5OS/c21-14(16-11-18-5-7-20-8-6-18)12-9-15-10-13(17-12)19-3-1-2-4-19/h9-10H,1-8,11H2,(H,16,21) |
InChI Key |
LZXVFSRYBVISHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2)C(=S)NCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carbothioamide Group: This step involves the reaction of the pyrazine ring with a thiocarbonyl compound under specific conditions to introduce the carbothioamide group.
Attachment of the Morpholinylmethyl Group: This is typically done through a nucleophilic substitution reaction where the morpholinylmethyl group is introduced.
Addition of the Pyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-(4-morpholinylmethyl)urea
- N-isopropyl-N’-(4-morpholinylmethyl)urea
- N-(tert-butyl)-N’-(4-morpholinylmethyl)urea
- N-allyl-N’-(4-morpholinylmethyl)urea
Uniqueness
Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and structural features
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